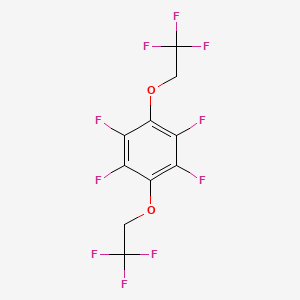

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F10O2/c11-3-5(13)8(22-2-10(18,19)20)6(14)4(12)7(3)21-1-9(15,16)17/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCSGSHEUXXWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OC1=C(C(=C(C(=C1F)F)OCC(F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382095 | |

| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6715-31-7 | |

| Record name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

Foreword: The Strategic Importance of Fluorinated Aromatic Ethers

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, leading to enhanced thermal stability, metabolic resistance, and unique electronic characteristics. Among the vast landscape of fluorinated compounds, polyfluoroaromatic ethers, such as 1,4-bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, have garnered significant attention. The synergistic combination of a rigid, electron-deficient tetrafluorobenzene core and the strongly electron-withdrawing trifluoroethoxy groups imparts a unique profile of properties, making these molecules highly valuable synthons and functional materials. This guide provides a comprehensive overview of the synthesis of this compound, delving into the underlying chemical principles, a detailed experimental protocol, and a discussion of its characterization and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this important fluorinated molecule.

Foundational Principles: The Chemistry of Perfluoroaromatic Systems

The synthesis of this compound from hexafluorobenzene is a classic example of nucleophilic aromatic substitution (SNA_r). Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the high electronegativity of the six fluorine atoms in hexafluorobenzene renders the aromatic ring highly electron-deficient and susceptible to attack by nucleophiles.[1]

The reaction proceeds via a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile, in this case, the 2,2,2-trifluoroethoxide anion, on the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is further stabilized by the strong inductive effect of the fluorine atoms. The second step is the elimination of a fluoride ion, restoring the aromaticity of the ring and yielding the substituted product.

An important aspect of the disubstitution of hexafluorobenzene is the directing effect of the first substituent. The initial trifluoroethoxy group, while electron-withdrawing, directs the second incoming nucleophile to the para position. This is because the resonance stabilization of the Meisenheimer complex is most effective when the incoming nucleophile attacks the carbon atom para to the existing substituent.[1]

The Synthesis of this compound: A Detailed Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from hexafluorobenzene. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Hexafluorobenzene | ≥99% | (Typical Supplier) | Highly volatile and should be handled in a well-ventilated fume hood. |

| 2,2,2-Trifluoroethanol | ≥99% | (Typical Supplier) | Corrosive and requires careful handling. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | (Typical Supplier) | Highly reactive with water; handle under an inert atmosphere. |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | (Typical Supplier) | Should be stored over molecular sieves to ensure dryness. |

| Diethyl Ether | Anhydrous | (Typical Supplier) | |

| Hexane | ACS Grade | (Typical Supplier) | For recrystallization. |

| Saturated aqueous NH₄Cl | |||

| Brine (Saturated aqueous NaCl) | |||

| Anhydrous MgSO₄ or Na₂SO₄ | For drying organic layers. |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of Sodium 2,2,2-Trifluoroethoxide: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (2.2 equivalents) in anhydrous N,N-dimethylformamide (DMF). The suspension is cooled to 0 °C in an ice bath. 2,2,2-Trifluoroethanol (2.2 equivalents) is then added dropwise via the dropping funnel. The addition should be slow to control the evolution of hydrogen gas. The mixture is stirred at 0 °C for 30 minutes after the addition is complete to ensure the complete formation of the sodium trifluoroethoxide. Causality: The in-situ formation of the alkoxide from the alcohol and a strong base like NaH is crucial for the subsequent nucleophilic attack. Anhydrous conditions are essential as NaH reacts violently with water, and the presence of water would consume the alkoxide.

-

Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium 2,2,2-trifluoroethoxide, add a solution of hexafluorobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Causality: The dropwise addition of hexafluorobenzene at a low temperature helps to control the exothermic nature of the reaction. The extended reaction time at room temperature allows for the completion of the disubstitution.

-

Work-up and Purification: Upon completion of the reaction, the mixture is carefully poured into a beaker containing crushed ice and saturated aqueous ammonium chloride solution to quench any unreacted sodium hydride. The aqueous layer is then extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine to remove any remaining DMF and inorganic salts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Causality: The aqueous work-up is necessary to remove the DMF solvent and inorganic byproducts. Diethyl ether is a suitable extraction solvent due to the product's good solubility in it and its low boiling point, which facilitates its removal.

-

Recrystallization: The crude solid is purified by recrystallization from hexane. The solid is dissolved in a minimal amount of hot hexane and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried under vacuum to afford pure this compound as a white crystalline solid. Causality: Recrystallization is an effective method for purifying solid organic compounds. Hexane is a good choice of solvent as the product is soluble in hot hexane but has limited solubility in cold hexane, allowing for efficient recovery of the pure compound.

Reaction Mechanism: A Deeper Look

The formation of this compound from hexafluorobenzene proceeds through a sequential nucleophilic aromatic substitution.

Caption: Reaction mechanism for the synthesis of this compound.

The first substitution of a fluorine atom on hexafluorobenzene by the trifluoroethoxide anion yields 1-(2,2,2-trifluoroethoxy)pentafluorobenzene. The electron-withdrawing nature of the trifluoroethoxy group further deactivates the ring towards nucleophilic attack, but it directs the second substitution to the para position. This is due to the superior resonance stabilization of the Meisenheimer intermediate formed upon para attack, where the negative charge can be delocalized onto the oxygen atom of the existing trifluoroethoxy group.

Characterization of the Final Product

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a quartet for the methylene protons (-OCH₂CF₃) due to coupling with the three adjacent fluorine atoms (³J(H,F)). The chemical shift of this quartet would be in the region of δ 4.5-5.0 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will provide key structural information. It is expected to show two main signals: a triplet for the trifluoromethyl groups (-CF₃) due to coupling with the two adjacent methylene protons (³J(F,H)), and a singlet or a complex multiplet for the aromatic fluorine atoms. The high degree of symmetry in the final product simplifies the aromatic region of the spectrum. The chemical shift for the CF₃ group is typically around -75 ppm, while the aromatic fluorines will appear in the characteristic region for fluoroaromatic compounds.[2][3][4]

Other Spectroscopic and Analytical Data

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-F stretching frequencies in the region of 1100-1350 cm⁻¹ and C-O-C stretching frequencies around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₄F₁₀O₂).

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Applications and Future Perspectives

The unique properties of this compound and related polyfluoroaromatic ethers make them attractive for a variety of applications in materials science and beyond.

-

Liquid Crystals: The rigid aromatic core and the terminal fluoroalkoxy groups are desirable features for the design of liquid crystalline materials. These compounds can serve as building blocks for creating liquid crystals with specific dielectric anisotropies and thermal properties. The introduction of fluorine can also influence the viscosity and response times of liquid crystal displays.[5]

-

High-Performance Polymers: Poly(ether ether ketone) (PEEK) and other high-performance polymers are known for their exceptional thermal and chemical stability. Incorporating fluorinated aromatic ethers into polymer backbones can further enhance these properties, leading to materials with improved solvent resistance, lower dielectric constants, and enhanced processability.

-

Pharmaceutical and Agrochemical Synthesis: The tetrafluorophenylene core can act as a bioisostere for other aromatic systems in drug and pesticide design. The trifluoroethoxy groups can improve metabolic stability and lipophilicity, which are crucial parameters for bioactive molecules.

The continued exploration of the synthesis and properties of this compound and its derivatives will undoubtedly lead to the development of new and innovative materials with tailored functionalities for a wide range of advanced applications.

Safety Considerations

-

Hexafluorobenzene: This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

2,2,2-Trifluoroethanol: This is a corrosive liquid that can cause severe burns. It should be handled with extreme care, and appropriate PPE must be worn.

-

Sodium Hydride: NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It should only be handled under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.

-

General Precautions: The reaction should be carried out in a well-ventilated fume hood. An appropriate fire extinguisher (e.g., dry powder) should be readily available.

References

-

PrepChem. (n.d.). Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. Retrieved from [Link]

-

Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Retrieved from [Link]

-

MDPI. (n.d.). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Retrieved from [Link]

-

NIST Technical Series Publications. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Retrieved from [Link]

-

ResearchGate. (n.d.). Controlled Nucleophilic Aromatic Substitution of Hexafluorobenzene Using a Flow Microreactor. Retrieved from [Link]

-

OUCI. (n.d.). Controlled nucleophilic aromatic substitution of hexafluorobenzene using a flow microreactor. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

YouTube. (2021, October 27). Hexafluorobenzene (C6F6) from Benzene by Dr. Tanmoy Biswas. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of 1,4-bis(2-thienyl)-2,5-difluorobenzene (TF 2 P). Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

-

EPA. (n.d.). Benzene, 1,4-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]- - Substance Details. Retrieved from [Link]

-

SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique and often advantageous properties. The strategic incorporation of fluorine atoms into organic scaffolds can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, a highly fluorinated aromatic ether with significant potential as a versatile building block in the synthesis of novel pharmaceuticals and advanced materials.

This document delves into the core physical and chemical properties of this compound, offers a detailed synthesis protocol, explores its expected reactivity, and discusses its potential applications, particularly within the realm of drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and professionals working at the forefront of chemical synthesis and drug development.

Core Physicochemical Properties

This compound is a symmetrically substituted aromatic compound characterized by a perfluorinated benzene ring functionalized with two 2,2,2-trifluoroethoxy groups at the para positions. This high degree of fluorination imparts distinct properties to the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C10H4F10O2 | [1] |

| Molecular Weight | 346.12 g/mol | [1] |

| CAS Number | 6715-31-7 | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 68-69 °C | |

| Boiling Point | 111-112 °C at 10 mmHg | |

| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [1] |

| Synonyms | This compound | [1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the fluorine atoms on the hexafluorobenzene ring makes it highly susceptible to attack by nucleophiles.

Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of this compound from hexafluorobenzene and 2,2,2-trifluoroethanol.

Materials:

-

Hexafluorobenzene (C6F6)

-

2,2,2-Trifluoroethanol (CF3CH2OH)

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Standard laboratory glassware and workup reagents

Procedure:

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 2,2,2-trifluoroethanol (2.2 equivalents) dropwise to the suspension. Hydrogen gas will evolve. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium 2,2,2-trifluoroethoxide.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add hexafluorobenzene (1.0 equivalent) dropwise via the dropping funnel at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

Reaction Mechanism and Rationale

The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions. The highly electron-deficient perfluorinated ring is activated towards nucleophilic attack. The 2,2,2-trifluoroethoxide ion, a potent nucleophile, attacks one of the carbon atoms of the hexafluorobenzene ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the monosubstituted product. A second SNAr reaction at the para position affords the desired 1,4-disubstituted product. The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cation, leaving the alkoxide anion more nucleophilic.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (500 MHz, CDCl3):

-

δ ~4.6-4.8 ppm (quartet, J ≈ 8.5 Hz, 4H): This signal corresponds to the four equivalent protons of the two methylene (-OCH2-) groups. The quartet splitting pattern arises from coupling to the three adjacent fluorine atoms of the trifluoromethyl group.

-

-

13C NMR (125 MHz, CDCl3):

-

δ ~140-145 ppm (triplet, J ≈ 240-250 Hz): Aromatic carbons directly bonded to fluorine (C-F).

-

δ ~135-140 ppm (t): Aromatic carbons bonded to the trifluoroethoxy group (C-O).

-

δ ~123 ppm (quartet, J ≈ 277 Hz): Carbon of the trifluoromethyl group (-CF3).

-

δ ~65 ppm (quartet, J ≈ 35 Hz): Carbon of the methylene group (-OCH2-).

-

-

19F NMR (470 MHz, CDCl3):

-

δ ~ -74 ppm (triplet, J ≈ 8.5 Hz, 6F): Fluorine atoms of the two trifluoromethyl (-CF3) groups. The triplet splitting is due to coupling with the two adjacent methylene protons.

-

δ ~ -140 to -145 ppm (singlet or complex multiplet, 4F): Fluorine atoms attached to the aromatic ring. Due to the symmetry of the molecule, these four fluorines are chemically equivalent and are expected to give a single signal.

-

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Intensity | Assignment |

| ~2980-2900 | Weak-Medium | C-H stretching of the methylene group |

| ~1640-1600 | Medium | Aromatic C=C stretching |

| ~1280-1100 | Strong | C-F stretching of the CF3 group |

| ~1100-1000 | Strong | C-O-C stretching (ether linkage) |

| ~1000-900 | Strong | C-F stretching of the aromatic C-F bonds |

Mass Spectrometry (MS)

-

Electron Ionization (EI): The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 346. Key fragmentation patterns would likely involve the loss of a trifluoroethoxy radical (-OCH2CF3) or cleavage of the ether bond.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the properties of its perfluorinated aromatic core and the trifluoroethoxy substituents.

Reactivity of the Perfluorinated Ring

The tetrafluorobenzene ring is highly deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of the fluorine atoms and the trifluoroethoxy groups. Conversely, it is activated for further nucleophilic aromatic substitution, although the existing bulky trifluoroethoxy groups may provide some steric hindrance to incoming nucleophiles.

Role in Drug Development

The introduction of fluorine and fluorinated moieties is a widely employed strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.

-

Lipophilicity and Bioavailability: The trifluoromethyl groups significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Binding Affinity: The highly polarized C-F bonds can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.

This compound can serve as a rigid scaffold for the synthesis of novel bioactive molecules. The trifluoroethoxy groups can modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a perfluorinated aromatic core and trifluoroethoxy substituents imparts desirable properties that are highly sought after in the fields of medicinal chemistry and materials science. This in-depth technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a critical resource for researchers aiming to leverage the unique attributes of this highly fluorinated compound in their scientific endeavors.

References

-

PubChem. This compound. [Link]

-

Alfa Aesar. This compound. [Link]

- Chambers, R. D. Fluorine in Organic Chemistry. Blackwell Publishing, 2004.

- O'Hagan, D. "Understanding the effects of fluorine in medicinal chemistry." Journal of Fluorine Chemistry, vol. 131, no. 11, 2010, pp. 1071-1081.

Sources

1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene CAS number 6715-31-7

An In-Depth Technical Guide to 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on this compound (CAS No. 6715-31-7). It provides an in-depth exploration of its chemical properties, synthesis, characterization, and applications, grounded in established chemical principles and field-proven insights.

Introduction: A Unique Fluorinated Building Block

This compound is a highly fluorinated aromatic ether. Its structure features a perfluorinated benzene core symmetrically substituted with two 2,2,2-trifluoroethoxy groups. This molecular architecture imparts a unique combination of properties, including significant thermal and chemical stability, hydrophobicity, and specific electronic characteristics derived from the strong electron-withdrawing nature of the fluorine atoms. These attributes make it a valuable intermediate and building block in materials science, medicinal chemistry, and specialized electronics.

Core Physicochemical Properties

A precise understanding of the compound's physical and chemical properties is fundamental to its application. The data below is compiled from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 6715-31-7 | [1][2] |

| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [1][] |

| Molecular Formula | C₁₀H₄F₁₀O₂ | [1][4] |

| Molecular Weight | 346.12 g/mol | [1][] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 68-69 °C | [4] |

Synthesis and Mechanistic Rationale

The principal route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This mechanism is characteristic of electron-deficient aromatic rings, such as hexafluorobenzene. The electron-withdrawing fluorine atoms activate the ring towards attack by nucleophiles.

Causality of the Reaction Choice: The perfluorinated benzene ring is extremely electron-poor, making it highly susceptible to attack by strong nucleophiles. The SₙAr pathway is favored over electrophilic substitution, which is deactivated. The reaction proceeds via a stabilized anionic intermediate, often called a Meisenheimer complex.

Sources

An In-depth Technical Guide to the Molecular Structure of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene. Designed for professionals in research and development, this document delves into the nuanced characteristics of this highly fluorinated aromatic ether, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of Fluorinated Aromatic Ethers

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the fields of materials science and drug discovery. The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—impart remarkable characteristics to parent molecules. These include enhanced thermal stability, metabolic resistance, and altered electronic properties.

This compound, with the chemical formula C₁₀H₄F₁₀O₂, stands as a molecule of significant interest within this class. Its structure, featuring a tetrafluorinated benzene core symmetrically substituted with two 2,2,2-trifluoroethoxy groups, creates a unique combination of a rigid, electron-deficient aromatic system and flexible, electron-withdrawing side chains. This architecture makes it a valuable building block for the synthesis of advanced polymers, liquid crystals, and potentially bioactive compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is key to its distinct properties. The central tetrafluorobenzene ring provides a rigid scaffold, while the two trifluoroethoxy groups introduce a degree of conformational flexibility.

Key Physicochemical Properties:

| Property | Value | Source |

| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [1] |

| CAS Number | 6715-31-7 | [1] |

| Molecular Formula | C₁₀H₄F₁₀O₂ | [1] |

| Molecular Weight | 346.12 g/mol | [1] |

| Melting Point | 68-69 °C | [2] |

| Boiling Point | 111-112 °C at 10 mmHg | [2] |

Structural Diagram:

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound involves the nucleophilic aromatic substitution (SₙAr) reaction on hexafluorobenzene. The high degree of fluorination in hexafluorobenzene renders the aromatic ring highly electron-deficient and thus susceptible to attack by nucleophiles.

Reaction Pathway:

Caption: General synthesis pathway for this compound.

The reaction typically proceeds by treating hexafluorobenzene with two equivalents of the sodium or potassium salt of 2,2,2-trifluoroethanol. The substitution pattern is predominantly para, leading to the 1,4-disubstituted product. This regioselectivity is a common feature in nucleophilic aromatic substitutions on hexafluorobenzene.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is a representative procedure based on established methods for the synthesis of similar fluoroaromatic ethers.

Materials:

-

Hexafluorobenzene

-

2,2,2-Trifluoroethanol

-

Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a solution of 2,2,2-trifluoroethanol (2.2 equivalents) in anhydrous DMF, slowly add sodium hydride (2.2 equivalents) or potassium carbonate (2.5 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for 1 hour (for K₂CO₃) to ensure the complete formation of the alkoxide.

-

To this solution, add hexafluorobenzene (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the molecule, the NMR spectra are relatively simple and highly informative.

-

¹H NMR: The proton NMR spectrum is expected to exhibit a single signal for the four equivalent methylene protons (-OCH₂CF₃). This signal will appear as a quartet due to coupling with the three adjacent fluorine atoms of the trifluoromethyl group.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The methylene carbon and the trifluoromethyl carbon will also be observable.

-

¹⁹F NMR: The fluorine NMR is particularly diagnostic. Two main signals are expected: one for the four equivalent fluorine atoms on the aromatic ring and another for the six equivalent fluorine atoms of the two trifluoromethyl groups. The signal for the trifluoromethyl groups will appear as a triplet due to coupling with the two adjacent methylene protons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 346. The fragmentation pattern will likely involve the loss of a trifluoroethoxy group (-OCH₂CF₃) or cleavage of the ether linkage.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations, typically in the region of 1100-1400 cm⁻¹. Aromatic C=C stretching and C-O-C stretching vibrations will also be present.

Applications in Research and Development

The unique properties of this compound make it a versatile building block in several areas of research and development.

Materials Science

-

High-Performance Polymers: The incorporation of this monomer into polymer backbones can enhance thermal stability, chemical resistance, and modify the dielectric properties of the resulting materials. The trifluoromethyl groups often improve solubility and processability.[3]

-

Liquid Crystals: The rigid tetrafluorobenzene core combined with the flexible side chains makes this molecule a potential component in the design of novel liquid crystalline materials.[4][5][6] Fluorination can influence the mesophase behavior and electro-optical properties.[4][5][6]

Drug Discovery

-

Medicinal Chemistry: The trifluoroethoxy and tetrafluorobenzene motifs are of significant interest in medicinal chemistry.[7] The introduction of these groups can improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity and pKa.[7] This molecule can serve as a scaffold for the synthesis of new drug candidates.

Conclusion

This compound is a highly functionalized aromatic compound with a unique combination of properties derived from its extensive fluorination. Its synthesis via nucleophilic aromatic substitution on hexafluorobenzene provides a reliable route to this valuable building block. The distinct spectroscopic signatures of this molecule allow for its unambiguous characterization. As research in materials science and drug discovery continues to advance, the utility of such precisely engineered fluorinated molecules is expected to grow, offering new opportunities for the development of innovative technologies and therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Alfa Aesar. (n.d.). This compound. Thermo Fisher Scientific. Retrieved from [Link]

-

Gratz, R. F. (1993). New monomers for high performance polymers. NASA Technical Reports Server. Retrieved from [Link]

- Haufe, G., & Leroux, F. (2018). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 10(13), 1545-1548.

- Kirsch, P. (2006). Nematic Liquid Crystals with a Tetrafluoroethylene Bridge in the Mesogenic Core Structure.

- Pirela, S. V., et al. (2000). Structure of p-tetrafluorobenzoquinone: Interaction with nematic liquid crystals. Magnetic Resonance in Chemistry, 38(8), 640-646.

- Zeng, Z., Phillips, B. S., Xiao, J.-C., & Shreeve, J. M. (2008). Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functionalized Dicationic Ionic Liquids: Synthesis and Properties as High-Temperature Lubricants. The Journal of Organic Chemistry, 73(6), 2187-2194.

Sources

- 1. This compound | C10H4F10O2 | CID 2782461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. Collection - Nematic Liquid Crystals with a Tetrafluoroethylene Bridge in the Mesogenic Core Structure - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

Prepared by: A Senior Application Scientist

Introduction: Elucidating the Structure of a Complex Fluorinated Aromatic

In the realm of materials science and drug development, fluorinated organic compounds are of paramount importance. The unique electronic properties of fluorine can significantly alter a molecule's reactivity, lipophilicity, and metabolic stability. 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene is a molecule of interest, featuring a highly fluorinated aromatic core and trifluoroethoxy side chains. Its precise structure and purity are critical for its application, necessitating a robust and multi-faceted analytical approach for confirmation.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond simple data reporting to explain the underlying principles and the rationale behind the spectral interpretations, offering a self-validating system for structural confirmation.

Compound Properties:

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₄F₁₀O₂ | [1][][3] |

| Molecular Weight | 346.12 g/mol | [1][] |

| CAS Number | 6715-31-7 | [1][][3] |

| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Map

NMR spectroscopy is the cornerstone of molecular structure elucidation. For fluorinated compounds, ¹⁹F NMR, in addition to standard ¹H and ¹³C NMR, provides an exceptionally detailed picture of the molecular environment. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive probe.[4][5]

Diagram: Structural Assignments for NMR

Sources

An In-depth Technical Guide to the Solubility of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-bis(2,2,2-trifluoroethoxy)tetrafluorobenzene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of this compound's solubility in common laboratory solvents. Given the limited availability of direct experimental data in publicly accessible literature, this guide combines foundational chemical principles with detailed, actionable protocols to empower researchers in their experimental design and execution.

Introduction: The Significance of this compound

This compound is a highly fluorinated aromatic compound. Its structure, characterized by a tetrafluorinated benzene core symmetrically substituted with two trifluoroethoxy groups, imparts unique physicochemical properties. These characteristics, including high thermal stability and chemical resistance, make it a molecule of interest in the synthesis of advanced polymers, liquid crystals, and as a building block in the development of novel pharmaceutical agents.[1][2] Understanding its solubility is a critical first step in harnessing its potential, as it dictates the choice of reaction media, purification methods, and formulation strategies.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This principle states that substances with similar polarities are more likely to be miscible. The polarity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms on both the benzene ring and the ethoxy side chains. This high degree of fluorination is expected to result in low water solubility and a preference for organic solvents.[4][5]

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of a compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄F₁₀O₂ | [6][] |

| Molecular Weight | 346.12 g/mol | [6] |

| Melting Point | 68-69 °C | [8] |

| IUPAC Name | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [6] |

| CAS Number | 6715-31-7 | [8] |

Theoretical Solubility Profile

Based on the chemical structure of this compound and the general solubility trends of fluorinated aromatic compounds, a theoretical solubility profile can be predicted. The molecule possesses a nonpolar tetrafluorobenzene core and two polar ether linkages, countered by the highly nonpolar trifluoroethoxy groups. This combination suggests a complex interplay of forces governing its interaction with various solvents.

Key Structural Considerations:

-

Fluorinated Aromatic Core: The tetrafluorobenzene ring is electron-deficient and hydrophobic.

-

Trifluoroethoxy Groups: The -OCH₂CF₃ groups have a significant impact. The ether oxygen can act as a hydrogen bond acceptor, while the trifluoromethyl groups are highly lipophilic and hydrophobic.

-

Overall Polarity: The symmetrical arrangement of the substituents likely results in a relatively low overall molecular dipole moment, pushing it towards the nonpolar end of the spectrum.

Predicted Solubility in Common Solvents:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | The ether linkages can interact with the polar aprotic solvent molecules. The overall nonpolar character may limit very high solubility in highly polar solvents like DMSO. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the ether oxygens is present, but the large, nonpolar fluorinated regions of the molecule will hinder extensive solvation by protic solvents. |

| Nonpolar Halogenated | Dichloromethane, Chloroform | High | The presence of C-F and C-Cl/C-H bonds of similar polarity and the absence of strong hydrogen bonding networks favor miscibility. Synthesis procedures for related compounds often utilize chloroform for extraction, suggesting good solubility.[9] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic core of the solute can engage in π-π stacking interactions with aromatic solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity and the lack of favorable intermolecular interactions suggest poor solubility. Synthesis procedures mention washing the final product with hexane, indicating its use as an anti-solvent.[9] |

| Aqueous | Water | Very Low / Insoluble | The highly fluorinated and hydrophobic nature of the molecule makes it immiscible with water.[4] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a visual miscibility titration method, which is a straightforward and effective technique for determining qualitative and semi-quantitative solubility.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Acetone, DMSO, Ethanol, Dichloromethane, Toluene, Hexane, Water)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Temperature-controlled environment (e.g., lab bench at ambient temperature)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

Caption: Decision-making flowchart for solubility assessment.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood. [10]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Inhalation: Avoid breathing dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. [10]

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a strong theoretical framework based on its chemical structure allows for reliable predictions of its solubility behavior. This guide provides researchers with both this theoretical foundation and a practical, detailed experimental protocol to determine its solubility in a range of common laboratory solvents. By following the outlined procedures, scientists and developers can generate the necessary data to confidently advance their research and development efforts involving this promising fluorinated compound.

References

-

BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives. Retrieved from BenchChem website. [4]2. Wikipedia. (2023). Fluorobenzene. In Wikipedia. [11]3. Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Retrieved from Sigma-Aldrich website. [3]4. Guerrero-Vargas, G., et al. (2018). Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. PMC. [12]5. PubChem. (n.d.). This compound. Retrieved from PubChem. [6]6. ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - this compound. Retrieved from ChemicalBook. [10]7. Alfa Chemistry. (n.d.). CAS 6715-31-7 this compound. Retrieved from Alfa Chemistry website. [8]8. Gao, Y., Twamley, B., & Shreeve, J. M. (2006). Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functionalized Dicationic Ionic Liquids: Synthesis and Properties as High-Temperature Lubricants. Inorganic Chemistry, 45(3), 1150–1155. [13]9. ChemicalBook. (n.d.). 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene. Retrieved from ChemicalBook. [14]10. BOC Sciences. (n.d.). CAS 1147737-68-5 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoro-ethoxy)benzene. Retrieved from BOC Sciences website. []11. PrepChem.com. (n.d.). Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. Retrieved from PrepChem.com. [9]12. BenchChem. (n.d.). 1,4-Bis(2,2,2-trifluoroethoxy)benzene. Retrieved from BenchChem website. [1]13. Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. [5]14. CymitQuimica. (n.d.). CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic acid. Retrieved from CymitQuimica website. [16]15. ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. Retrieved from ResearchGate. [17]16. Solubility of Things. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from Solubility of Things website. [2]17. PubChem. (n.d.). 1,4-Bis(2,2,2-trifluoroethoxy)-2,5-di-tert-butylbenzene. Retrieved from PubChem. [18]18. BOC Sciences. (n.d.). CAS 6715-31-7 this compound. Retrieved from BOC Sciences website.

Sources

- 1. 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H4F10O2 | CID 2782461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Benzene, 1,2,3,4-tetrafluoro- (CAS 551-62-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Fluorobenzene - Wikipedia [en.wikipedia.org]

- 12. Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. 1,4-di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene CAS#: 1147737-68-5 [m.chemicalbook.com]

- 16. CAS 652-36-8: 2,3,5,6-Tetrafluoro-1,4-benzenedicarboxylic … [cymitquimica.com]

- 17. researchgate.net [researchgate.net]

- 18. 1,4-Di-tert-butyl-2,5-bis(2,2,2-trifluoroethoxy)benzene | C18H24F6O2 | CID 57959268 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

Introduction: The Significance of Fluorinated Aromatic Ethers in Modern Drug Development

In the landscape of contemporary pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved lipophilicity, making them highly desirable in drug discovery and development.[1][2] Among the various classes of organofluorine compounds, fluoroalkyl aromatic ethers have garnered considerable attention.[3] The subject of this guide, 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene, is a molecule of significant interest, embodying the advantageous characteristics of this class. Its structure, featuring a perfluorinated benzene core flanked by two trifluoroethoxy groups, suggests a high degree of thermal and chemical resilience.[4][5]

This technical guide provides a comprehensive analysis of the thermal stability of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal properties of such fluorinated molecules. The following sections will delve into the synthesis, detailed protocols for thermal analysis, expected thermal behavior, and a discussion of the potential thermal decomposition mechanisms of this compound.

Molecular Structure and Synthesis

The chemical structure of this compound is characterized by a 1,2,4,5-tetrafluorobenzene ring substituted at the 1 and 4 positions with 2,2,2-trifluoroethoxy groups.

Chemical Structure:

-

IUPAC Name: 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene[5]

-

Molecular Formula: C₁₀H₄F₁₀O₂[4]

-

Molecular Weight: 346.12 g/mol [5]

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Thermal Analysis: Methodologies and Experimental Protocols

The thermal stability of this compound can be rigorously evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical information on mass loss as a function of temperature and the energetics of phase transitions and decomposition.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is the primary method for determining the decomposition temperature of a compound.

Experimental Workflow for TGA:

Caption: Standard workflow for thermogravimetric analysis (TGA).

Step-by-Step TGA Protocol:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared TGA pan (platinum or alumina).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Heat the sample at a linear rate of 10 °C/min to a final temperature well above the expected decomposition (e.g., 600 °C).[8]

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition, which is typically defined as the temperature at which a 5% mass loss is observed.

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to observe exothermic decomposition events.

Experimental Workflow for DSC:

Caption: Standard workflow for differential scanning calorimetry (DSC).

Step-by-Step DSC Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Heating Program: Equilibrate the sample at a starting temperature below the expected melting point. Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature that encompasses the melting and decomposition events.[9]

-

Data Collection: Record the heat flow to the sample as a function of temperature.

-

Data Analysis: Determine the melting point (onset or peak of the endothermic event) and the enthalpy of fusion (area under the melting peak). Observe any exothermic events that may indicate decomposition. For compounds where melting and decomposition overlap, high-speed DSC can be employed to separate these events.[5]

Expected Thermal Properties and Discussion

While specific experimental data for this compound is not publicly available, we can infer its thermal properties based on the behavior of structurally related fluorinated aromatic ethers. The high strength of the C-F and aromatic C-O bonds suggests a high thermal stability.

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value | Rationale |

| Melting Point (°C) | > 70 | Based on the melting point of the non-fluorinated analog (75-77 °C) and the increased molecular symmetry and intermolecular forces from the fluorinated ring.[7] |

| Onset of Decomposition (°C) | > 350 | Fluorinated aromatic ethers are known for their high thermal stability, often exceeding 300-400 °C. The perfluorinated benzene ring is expected to further enhance this stability.[2] |

Mechanism of Thermal Decomposition

The thermal decomposition of this compound is likely to proceed through a complex, multi-step radical mechanism. Evolved Gas Analysis (EGA), coupling TGA with Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), would be instrumental in identifying the decomposition products and elucidating the decomposition pathway.

Proposed Decomposition Pathway:

Caption: Proposed thermal decomposition pathway.

The initial and weakest bond is likely to be the ether C-O bond. Homolytic cleavage would result in the formation of a tetrafluorophenoxy radical and a trifluoroethoxy radical. These highly reactive species would then undergo further fragmentation and rearrangement, leading to the formation of smaller, volatile fluorinated compounds such as carbonyl fluoride (COF₂), hydrogen fluoride (HF), and various fluorocarbons.

Conclusion

This compound is a highly fluorinated aromatic ether with anticipated high thermal stability, making it a robust molecule for applications in drug development and materials science. This guide has outlined the probable synthetic route and provided detailed, actionable protocols for its thermal characterization using TGA and DSC. While awaiting specific experimental data, the predicted thermal properties and decomposition mechanisms discussed herein provide a solid foundation for researchers working with this and related fluorinated compounds. The high thermal stability is a key attribute that should be considered in the design of experiments and in the formulation of products containing this molecule.

References

-

PrepChem.com. Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene. [Link]

-

PubChem. This compound. [Link]

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. [Link]

- Zeng, Z., Phillips, B. S., Xiao, J.-C., & Shreeve, J. M. (2008). Polyfluoroalkyl, Polyethylene Glycol, 1,4-Bismethylenebenzene, or 1,4-Bismethylene-2,3,5,6-Tetrafluorobenzene Bridged Functionalized Dicationic Ionic Liquids: Synthesis and Properties as High-Temperature Lubricants. Inorganic Chemistry, 47(5), 1735–1742.

-

ResearchGate. Thermal and oxidative stability of fluorinated alkyl aryl ethers. [Link]

-

Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). [Link]

-

METTLER TOLEDO. Separation of Melting and Decomposition using High Heating Rates. [Link]

-

YouTube. Thermal Stability & Shelf Life Analysis by TGA & FT-IR. [Link]

Sources

- 1. torontech.com [torontech.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. mt.com [mt.com]

- 6. 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 | Benchchem [benchchem.com]

- 7. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Introduction: Navigating the Safety Profile of a Unique Fluorinated Compound

An In-depth Technical Guide to the Safe Handling of 1,4-Bis(2,2,2-trifluoroethoxy)tetrafluorobenzene

Prepared by: Gemini, Senior Application Scientist

This compound (CAS: 6715-31-7) is a highly fluorinated aromatic ether.[1][2] Its structure, featuring a tetrafluorinated benzene core and two trifluoroethoxy side chains, makes it a compound of interest for researchers in materials science, medicinal chemistry, and advanced organic synthesis. The dense fluorination imparts unique electronic properties and metabolic stability, which are highly sought after in drug development.

However, the very features that make this compound synthetically valuable also necessitate a rigorous approach to safety. Comprehensive, publicly accessible Safety Data Sheets (SDS) with standardized GHS classifications for this specific molecule are limited. Therefore, this guide adopts the precautionary principle. It synthesizes available data for the compound with established safety protocols for structurally related fluorinated aromatic compounds to provide a robust framework for its safe handling, storage, and emergency management.[3][4] This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Section 1: Physicochemical Profile and Hazard Assessment

Physicochemical Data

The known physical and chemical properties of this compound are summarized below. Its solid state at room temperature is a key consideration for handling, primarily concerning the potential for dust inhalation.

| Property | Value | Source |

| CAS Number | 6715-31-7 | [1][2][5] |

| Molecular Formula | C₁₀H₄F₁₀O₂ | [1][2][5] |

| Molecular Weight | 346.12 g/mol | [1][2] |

| Melting Point | 68-69°C | [1] |

| Boiling Point | 111-112°C / 10 mmHg | [1] |

| Synonyms | 1,2,4,5-tetrafluoro-3,6-bis(2,2,2-trifluoroethoxy)benzene | [1][2][] |

| Appearance | Solid | Inferred from Melting Point |

Inferred Hazard Analysis

Without a formal GHS classification, we must analyze the molecule's structure and available data points:

-

Irritation Potential : An older hazard classification of "Xi" (Irritant) is associated with this compound.[1] Furthermore, SDS information for structurally similar, though not identical, fluorinated aromatic compounds frequently lists hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7][8] It is prudent to assume this compound carries similar risks.

-

Inhalation Hazard : As a solid with a relatively low melting point, the primary inhalation risk is from fine dust or particulates generated during handling.

-

Thermal Decomposition : Like many highly fluorinated organic molecules, thermal decomposition, especially during a fire, can lead to the release of highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4][9]

-

Lack of Toxicological Data : The absence of comprehensive acute and chronic toxicity data necessitates handling this compound as if it were potentially toxic, particularly with repeated exposure.

Section 2: Proactive Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential. This "hierarchy of controls" is a fundamental principle of laboratory safety.

Caption: The Hierarchy of Controls prioritizes systematic safety measures.

Core Safety Requirements

-

Engineering Controls : All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[3][10] This is the most critical step to prevent inhalation of chemical dust and contain any potential spills.

-

Administrative Controls : Detailed Standard Operating Procedures (SOPs) for the handling, storage, and disposal of this compound must be written and readily available.[3] All personnel must be trained on these SOPs and the specific hazards before working with the material. Avoid working alone when handling this chemical.[3]

-

Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical, PPE must be selected carefully and worn at all times.

-

Eye Protection : Chemical splash goggles are mandatory.[3][10] When handling larger quantities or performing operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or holes before use. For tasks involving solvents, consult the glove manufacturer’s compatibility chart to ensure adequate protection.[3][4]

-

Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned.[3]

-

Section 3: Standard Operating Protocols

Adherence to validated protocols minimizes risk and ensures experimental reproducibility.

Storage and Handling Protocol

Objective : To ensure the chemical's integrity and prevent accidental exposure during storage and routine handling.

Methodology :

-

Receiving : Upon receipt, visually inspect the container for any damage or leaks.

-

Labeling : Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings (e.g., "Irritant," "Handle in Fume Hood").[10]

-

Storage : Store the container in a cool, dry, and well-ventilated area designated for chemical storage.[3][10] Ensure it is segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

-

Preparation for Use : Before handling, move the container into a chemical fume hood. Allow the container to reach ambient temperature before opening to prevent moisture condensation.

-

Weighing and Transfer :

-

Don all required PPE (goggles, gloves, lab coat).

-

Perform all transfers over a disposable, absorbent bench liner to contain any minor spills.

-

Use a dedicated spatula to carefully transfer the solid chemical to a tared weigh boat or reaction vessel.

-

Avoid any actions that could generate dust, such as rapid scraping or dropping the material from a height.

-

Once the transfer is complete, securely close the primary container.

-

-

Cleanup : Clean the spatula and any non-disposable equipment thoroughly. Dispose of contaminated weigh boats, bench liners, and gloves as hazardous waste.

Section 4: Emergency Response Procedures

Rapid and correct response during an emergency is critical to mitigating harm.

Chemical Spill Response

For a minor spill contained within a fume hood, a trained researcher can safely manage the cleanup. For any major spill or a spill outside of a fume hood, evacuate the area and contact emergency personnel immediately.[11][12]

Caption: Workflow for responding to a minor chemical spill.

Spill Cleanup Protocol :

-

Alert : Immediately alert others in the vicinity.[13]

-

Containment : Prevent the spread of the solid material. For liquids, create a dike around the spill using an inert absorbent material like vermiculite, sand, or commercial spill absorbents.[13]

-

Cleanup : Gently cover the spill with absorbent material, working from the outside in to minimize dust.[13]

-

Collection : Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.[5][14]

-

Decontamination : Clean the spill area and any contaminated equipment with a suitable solvent, followed by soap and water.[13][14] All cleaning materials should also be disposed of as hazardous waste.

First Aid and Exposure Response

Immediate and appropriate first aid is crucial in the event of an exposure.[5][7]

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[5][7] |

| Skin Contact | Remove all contaminated clothing immediately.[14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7] Call a physician or Poison Control Center immediately.[5][13] |

Conclusion: A Commitment to the Precautionary Principle

This compound is a valuable compound for chemical innovation. However, in the absence of complete safety and toxicological data, its handling demands a conservative and proactive approach. By implementing robust engineering controls, adhering to strict handling protocols, and being prepared for emergencies, researchers can work with this material safely and effectively. The responsibility for safety lies with every individual in the laboratory, grounded in a thorough understanding of the potential risks and the scientifically validated procedures designed to mitigate them.

References

-

PubChem. This compound | C10H4F10O2 | CID 2782461. Available at: [Link]

-

Chemcasts. Thermophysical Properties of 1,4-Bis(2,2,2-trifluoroethoxy)benzene. Available at: [Link]

-

Florida State University Emergency Management. Chemical Spills. Available at: [Link]

-

Princeton University Environmental Health and Safety. Chemical Spill Procedures. Available at: [Link]

-

TERA. WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Available at: [Link]

-

ChemRxiv. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Available at: [Link]

-

University of Toronto Environmental Health & Safety. Chemical Spill Procedures. Available at: [Link]

-

Gelest. 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene Safety Data Sheet. Available at: [Link]

-

GOV.UK. What to do in a chemical emergency. (2024-10-10). Available at: [Link]

-

PubChem. 1,4-Bis(2,2,2-trifluoroethoxy)-2,5-di-tert-butylbenzene | C18H24F6O2. Available at: [Link]

-

University of Manitoba. Chemical Spill Response Procedure. Available at: [Link]

-

PMC. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Available at: [Link]

-

Hairi. Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025-07-03). Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. This compound | C10H4F10O2 | CID 2782461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 11. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 12. umanitoba.ca [umanitoba.ca]

- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

The Perfluorinated Benzene Core: A Technical Guide to its Discovery, Synthesis, and Application

A Foreword for the Modern Researcher: The introduction of fluorine into organic molecules has been a transformative event in the chemical sciences. This guide is dedicated to a particularly fascinating class of organofluorine compounds: the perfluorinated benzene derivatives. From their challenging initial synthesis to their now widespread use in materials science, medicinal chemistry, and as advanced research tools, the journey of these molecules is a testament to the relentless pursuit of scientific innovation. This document is crafted for researchers, scientists, and drug development professionals, providing not just a historical overview, but a deep, practical understanding of the core principles and experimental realities of working with these unique compounds.

Part 1: The Dawn of Perfluoroaromatic Chemistry: A Historical Perspective

The story of perfluorinated benzene derivatives is intrinsically linked to the broader history of organofluorine chemistry. Early pioneers in the late 19th and early 20th centuries laid the groundwork by developing methods for introducing fluorine into organic molecules, albeit often with hazardous reagents and low yields.[1] Key milestones that paved the way for the synthesis of fully fluorinated aromatic systems include the development of the Balz-Schiemann reaction in 1927, which provided a method for introducing fluorine into aromatic rings via diazonium salts, and Gottlieb's report in 1936 on nucleophilic halogen exchange using potassium fluoride.[1]

The first synthesis of the archetypal perfluorinated benzene, hexafluorobenzene (C₆F₆), was a significant achievement. While early reports are scattered, the work of McBee, Lindgren, and Ligett stands out in the pioneering efforts to prepare this compound.[2] A notable early method involved the pyrolysis of tribromofluoromethane, a process that, while effective, presented challenges in terms of yield and purification.[3] A significant breakthrough came with the development of the halogen exchange (Halex) reaction, particularly the reaction of hexachlorobenzene with potassium fluoride at high temperatures.[4][5] This method, and variations thereof, remains a cornerstone of industrial hexafluorobenzene production.

The timeline below highlights some of the pivotal moments in the history of perfluorinated benzene derivatives:

Caption: A timeline of key discoveries in perfluorinated benzene chemistry.

Part 2: The Synthetic Arsenal: Crafting the Perfluorinated Benzene Ring

The synthesis of perfluorinated benzene derivatives presents unique challenges due to the high reactivity of fluorinating agents and the stability of the C-F bond. Over the years, several reliable methods have been developed, each with its own set of advantages and mechanistic nuances.

The Workhorse: Halogen Exchange (Halex) Reaction

The most common and industrially scalable method for producing hexafluorobenzene is the halogen exchange reaction of hexachlorobenzene with an alkali metal fluoride, typically potassium fluoride (KF).[4][5]

Reaction: C₆Cl₆ + 6KF → C₆F₆ + 6KCl

Causality Behind Experimental Choices:

-

Choice of Fluoride Source: Potassium fluoride is the preferred reagent due to its favorable balance of reactivity and cost. While other fluoride sources like cesium fluoride (CsF) are more reactive, their higher cost often makes them less practical for large-scale synthesis.[5]

-

High Temperatures: The reaction requires high temperatures (typically in the range of 200-250°C) to overcome the high activation energy associated with breaking the strong C-Cl bonds and forming the even stronger C-F bonds.[6][7]

-

Solvent: The reaction is often carried out in a high-boiling, polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF) to facilitate the dissolution of the potassium fluoride and the aromatic substrate.[5][8] In some industrial processes, the reaction can be run without a solvent.[6]

-

Catalysts: Phase-transfer catalysts, such as quaternary phosphonium salts, can be employed to enhance the rate of this heterogeneous reaction by facilitating the transfer of fluoride ions into the organic phase.[5][7]

Mechanism: The Halex reaction proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. The fluoride ion acts as the nucleophile, attacking the electron-deficient carbon atoms of the hexachlorobenzene ring. The reaction proceeds in a stepwise manner, with the sequential replacement of chlorine atoms with fluorine. The strong electron-withdrawing nature of the fluorine atoms already present on the ring further activates the remaining C-Cl bonds towards nucleophilic attack.

Caption: Simplified schematic of the Halex reaction for hexafluorobenzene synthesis.

Pyrolytic Routes: High-Temperature Transformations

Pyrolysis of various halogenated precursors offers an alternative route to perfluorinated benzenes. A historically significant method is the pyrolysis of tribromofluoromethane (CBr₃F).[3][9]

Reaction: 6 CBr₃F → C₆F₆ + 9 Br₂

Causality Behind Experimental Choices:

-